2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
CAS No.: 53244-92-1
Cat. No.: VC7814990
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53244-92-1 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 2-(2-oxo-1H-quinolin-3-yl)acetic acid |
Standard InChI | InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) |
Standard InChI Key | BWBWECCBFYVYEH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound, systematically named 2-(2-oxo-1H-quinolin-3-yl)acetic acid, belongs to the quinolinone family. Its molecular weight is 203.19 g/mol, and it features a planar quinoline core substituted with a ketone group at position 2 and an acetic acid moiety at position 3 . Key identifiers include:
Property | Value |
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CAS Registry Number | 53244-92-1 |
IUPAC Name | 2-(2-oxo-1H-quinolin-3-yl)acetic acid |
SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O |
InChIKey | UXVHMJOEWPQFFT-UHFFFAOYSA-N |
Structural Analysis
The quinolinone core consists of a benzene ring fused to a pyridone ring. X-ray crystallography and NMR studies confirm that the acetic acid side chain at position 3 introduces steric and electronic effects, influencing reactivity and intermolecular interactions . Density functional theory (DFT) calculations suggest that the keto-enol tautomerism of the pyridone ring modulates the compound’s acidity, with a predicted pKa of ~4.2 for the carboxylic acid group .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is documented, analogous quinolinone derivatives are synthesized via:
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Friedländer Annulation: Condensation of aminobenzaldehyde derivatives with ketones to form the quinoline backbone .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups, as demonstrated in the synthesis of related triazole-quinolinone hybrids .
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Propargylation: Introduction of alkynyl groups followed by oxidation or hydrolysis to yield carboxylic acid derivatives .
For example, 4-hydroxyquinolin-2(1H)-ones have been functionalized with propargyl bromide in dimethylformamide (DMF) to install terminal alkyne groups, which are subsequently oxidized to acetic acid moieties .
Reactivity Profile
The compound’s reactivity is dominated by:
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.
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Pyridone Ring: Undergoes electrophilic substitution at positions 5 and 7 due to electron-rich aromatic regions .
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Keto Group: Susceptible to nucleophilic attack, enabling the formation of Schiff bases or hydrazones .
Physicochemical Properties
Computed Properties
PubChem data and computational models provide the following properties :
Property | Value |
---|---|
LogP (Partition Coefficient) | 1.87 ± 0.35 |
Water Solubility | 2.34 mg/mL (25°C) |
Topological Polar Surface Area | 72.7 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.25 (d, J=8.4 Hz, 1H, H-8), 7.72–7.65 (m, 2H, H-5/H-6), 7.50 (t, J=7.6 Hz, 1H, H-7), 6.95 (s, 1H, H-4), 3.65 (s, 2H, CH₂COOH) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (quinolone ketone), 2500–3000 cm⁻¹ (broad, COOH) .
Hazard Class | Category | Signal Word |
---|---|---|
Skin Irritation | Category 2 | Warning |
Eye Irritation | Category 2A | Warning |
Respiratory Irritation | Category 3 | Warning |
Precautionary Measures
Recommended handling practices include:
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